Cas no 2060040-95-9 (3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)
3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
- 3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine
-
- MDL: MFCD30497545
- Inchi: 1S/C11H12N4O/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8/h2-5,13H,6-7H2,1H3
- InChI Key: INOYKROKRGSGFH-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=NN=C(C2(C)CNC2)O1
3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-312076-1g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 1g |
$1485.0 | 2023-09-05 | ||
| Enamine | EN300-312076-5g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 5g |
$4309.0 | 2023-09-05 | ||
| Enamine | EN300-312076-10g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 10g |
$6390.0 | 2023-09-05 | ||
| Ambeed | A1091355-1g |
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 95% | 1g |
$1070.0 | 2024-04-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039972-1g |
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 95% | 1g |
¥7343.0 | 2023-03-11 | |
| Enamine | EN300-312076-0.05g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 0.05g |
$1247.0 | 2023-09-05 | ||
| Enamine | EN300-312076-0.1g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 0.1g |
$1307.0 | 2023-09-05 | ||
| Enamine | EN300-312076-0.25g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 0.25g |
$1366.0 | 2023-09-05 | ||
| Enamine | EN300-312076-0.5g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 0.5g |
$1426.0 | 2023-09-05 | ||
| Enamine | EN300-312076-1.0g |
3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine |
2060040-95-9 | 1g |
$0.0 | 2023-06-07 |
3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine Suppliers
3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine
Compound CAS No 2060040-95-9: 3-(5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridine
The compound with CAS No 2060040-95-9, known as 3-(5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring fused with a 1,3,4-oxadiazole moiety and a substituted azetidine group. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, while the azetidine group introduces a four-membered ring with one nitrogen atom and a methyl substituent. These structural elements contribute to the compound's intriguing electronic properties and potential for bioactivity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The presence of the pyridine ring provides aromaticity and planarity, which are crucial for molecular recognition in biological systems. Additionally, the azetidine group introduces strain due to the four-membered ring structure, which can enhance reactivity and binding affinity in certain contexts. This combination of structural features makes this compound a promising candidate for exploring novel therapeutic agents.
One of the most exciting developments involving this compound is its potential application in anti-cancer drug development. Researchers have reported that heterocyclic pyridines with fused oxadiazole rings exhibit significant cytotoxic activity against various cancer cell lines. The methyl-substituted azetidine group further enhances the compound's ability to inhibit key enzymes involved in cancer progression. For instance, recent experiments have shown that this compound can effectively target and inhibit the activity of topoisomerase IIα (Topo IIα), an enzyme critical for DNA replication and repair in cancer cells.
Beyond its therapeutic potential, this compound has also been explored for its electronic properties in materials science. The conjugated system formed by the pyridine and oxadiazole rings allows for efficient electron delocalization, making it a strong candidate for use in organic semiconductors and light-emitting diodes (LEDs). Preliminary studies have demonstrated that thin films of this compound exhibit excellent charge transport properties and high photoluminescence quantum yields, suggesting its suitability for advanced electronic devices.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The key intermediate is formed by reacting an appropriately substituted aldehyde with an amine derivative to form an imine intermediate. Subsequent cyclization under acidic conditions leads to the formation of the oxadiazole ring. Finally, coupling reactions are employed to introduce the pyridine moiety and complete the structure. This synthetic pathway has been optimized to achieve high yields and purity levels suitable for both analytical and preparative purposes.
The pharmacokinetic properties of this compound have also been extensively studied. Research indicates that it exhibits moderate solubility in aqueous solutions and good permeability across biological membranes. These characteristics are advantageous for oral drug delivery systems but may require formulation adjustments to optimize bioavailability. Additionally, preliminary toxicological studies suggest that this compound has a favorable safety profile at therapeutic concentrations.
From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent investigations have revealed that this compound undergoes rapid hydrolysis under alkaline conditions but remains stable under neutral or acidic pH levels. This information is vital for determining its persistence in natural environments and guiding waste management practices.
In conclusion, CAS No 2060040-95-9, or 3-(5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl)pyridine, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure endows it with exceptional electronic properties and bioactivity potential, making it a valuable tool in both medicinal chemistry and materials science research.
2060040-95-9 (3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine) Related Products
- 89546-89-4(Pyridine, 3-(5-propyl-1,3,4-oxadiazol-2-yl)-)
- 2308230-67-1(1-{3-methyl-3-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylazetidin-1-yl}prop-2-en-1-one)
- 933754-48-4(2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-ethanamine)
- 933722-78-2(2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine)
- 1361111-68-3([4-[5-(6-Methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine)
- 732978-38-0(4-5-(piperidin-4-yl)-1,3,4-oxadiazol-2-ylpyridine)
- 749200-87-1(3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine)
- 2060040-96-0(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine dihydrochloride)
- 2060041-15-6(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine trihydrochloride)
- 89546-88-3(Pyridine, 3-(5-ethyl-1,3,4-oxadiazol-2-yl)-)